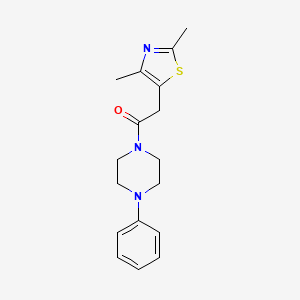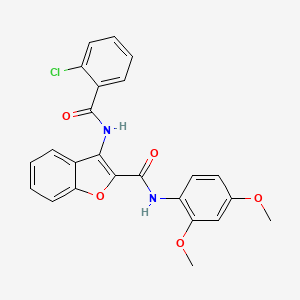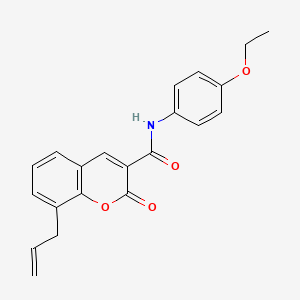![molecular formula C21H22N4O3 B2516315 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea CAS No. 1797159-41-1](/img/structure/B2516315.png)
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea is a novel chemical entity that incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structural feature is significant as it has been associated with a variety of biological activities, including kinase inhibition, which is a valuable property in the development of anticancer agents .
Synthesis Analysis
The synthesis of related compounds has been reported using a one-pot, three-component reaction under solvent-free conditions, which suggests that similar methods could potentially be applied to the synthesis of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea . Additionally, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives has been successfully carried out, indicating that the synthetic route to the target compound may involve the formation of the pyrazole ring followed by the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin group .
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This moiety is characterized by a benzene ring fused to a 1,4-dioxin ring, which could potentially influence the compound's electronic distribution and conformational stability .
Chemical Reactions Analysis
While specific reactions of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea are not detailed in the provided papers, related compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been evaluated for their reactivity in biological systems, such as inhibiting B-Raf kinase, which is a critical enzyme in cell signaling pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate lipophilicity due to the presence of the phenethylurea and 2,3-dihydrobenzo[b][1,4]dioxin groups, which could affect its solubility and permeability. The presence of the pyrazole ring might contribute to the compound's acidity and potential for hydrogen bonding, influencing its pharmacokinetic profile .
科学的研究の応用
Synthesis and Characterization
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea and related compounds are synthesized and characterized to explore their chemical properties, reactivity, and potential biological activities. Studies such as those by Pillai et al. (2019) focus on the synthesis, spectroscopic characterization, and reactivity of similar compounds, combining DFT calculations, molecular dynamics simulations, and biological evaluations to understand their antioxidant and α-glucosidase inhibitory activities. These compounds show significant inhibitory potentials and potent antioxidant properties, suggesting potential applications in medicinal chemistry and drug design (Pillai et al., 2019).
Molecular Dynamics and Drug Likeness
Research delves into the reactive properties of such compounds, employing DFT calculations and molecular dynamics simulations to evaluate their drug likeness parameters, molecular electrostatic potential, and average local ionization energy values. This approach aids in understanding the compounds' sensitivity towards autoxidation mechanisms and their potential as drug candidates, providing insights into their molecular behavior and interactions at the atomic level (Pillai et al., 2019).
Antioxidant and Enzyme Inhibitory Activities
The antioxidant and enzyme inhibitory activities of these compounds are evaluated using various in vitro assays, such as DPPH, ABTS, and ferric reducing antioxidant power (FRAP) methods. Such studies highlight the compounds' potential in addressing oxidative stress-related disorders and their ability to inhibit specific enzymes, which could be beneficial in treating diseases like diabetes and other metabolic disorders (Pillai et al., 2019).
Safety and Hazards
特性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-11-10-16-6-2-1-3-7-16)24-17-12-23-25(13-17)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,12-13,18H,10-11,14-15H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYYEGDLLZDABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)
![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)
![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)


![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)
![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)


![Methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2516251.png)
![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)